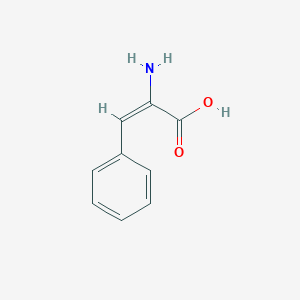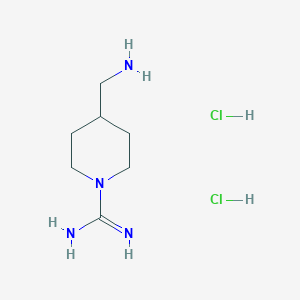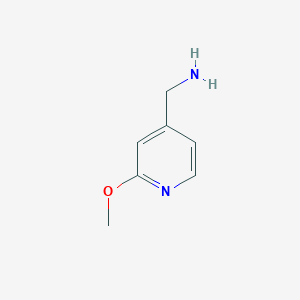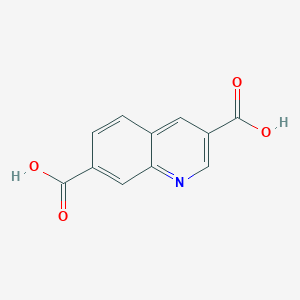
2-Propenoic acid, 2-amino-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that is also known as Phenylalanine acrylamide. It is an amino acid derivative that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have important biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-amino-3-phenyl- is not fully understood. However, it is known to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and elastase. Additionally, it has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitter release.
Effets Biochimiques Et Physiologiques
2-Propenoic acid, 2-amino-3-phenyl- has been shown to have important biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can have important implications for the treatment of diseases. Additionally, it has been shown to interact with the GABA receptor, which can affect neurotransmitter release and have important implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its ability to modify the properties of proteins and peptides. This can be useful for studying the structure and function of these molecules. Additionally, it has been shown to be an effective tool for the synthesis of bioactive compounds.
One of the limitations of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions.
Orientations Futures
There are many future directions for the study of 2-Propenoic acid, 2-amino-3-phenyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound and its potential applications in the treatment of diseases. Finally, there is a need for further research into the potential toxicity of this compound and the development of appropriate safety protocols for its use in lab experiments.
Conclusion
In conclusion, 2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that has important applications in scientific research. It has been synthesized using various methods and has been shown to have important biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of 2-Propenoic acid, 2-amino-3-phenyl- can be achieved through various methods. One of the most common methods is the reaction of phenylalanine with acryloyl chloride. This reaction results in the formation of Phenylalanine acrylamide, which can be further purified using column chromatography. Another method involves the reaction of phenylalanine with acrylonitrile in the presence of a catalyst to produce the desired compound.
Applications De Recherche Scientifique
2-Propenoic acid, 2-amino-3-phenyl- has been widely studied for its potential applications in scientific research. One of the most important applications of this compound is in the field of protein engineering. It has been shown to be an effective tool for modifying the properties of proteins and peptides. Additionally, it has been used in the synthesis of various bioactive compounds, including inhibitors of enzymes and receptors.
Propriétés
Numéro CAS |
155172-79-5 |
|---|---|
Nom du produit |
2-Propenoic acid, 2-amino-3-phenyl- |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(E)-2-amino-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6+ |
Clé InChI |
YWIQQKOKNPPGDO-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(\C(=O)O)/N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Synonymes |
2,3-didehydrophenylalanine alpha-aminocinnamate dehydrophenylalanine phenyldehydroalanine phenyldehydroalanine, (E)-isomer phenyldehydroalanine, (Z)-isomer phenyldehydroalanine, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)




![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)


![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)